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Compound of Interest

Compound Name: Fmoc-NH-PEG6-CH2COOH

Cat. No.: B607504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation,

drug delivery, and peptide synthesis. This molecule incorporates three key chemical features: a

base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol

(PEG) spacer, and a terminal carboxylic acid. This combination of functionalities provides

researchers with a versatile tool for the controlled, stepwise synthesis of complex

bioconjugates and functionalized surfaces. The hydrophilic PEG chain enhances the aqueous

solubility and reduces the immunogenicity of the resulting conjugates, making it particularly

valuable in the development of therapeutics such as antibody-drug conjugates (ADCs).[1][2]

This guide provides a comprehensive overview of the properties of Fmoc-NH-PEG6-
CH2COOH, detailed experimental protocols for its use, and logical diagrams to illustrate its

reaction pathways.

Core Properties and Specifications
The physical and chemical properties of Fmoc-NH-PEG6-CH2COOH are summarized below.

These specifications are compiled from various commercial suppliers and analytical data.

Physical and Chemical Data
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Property Value References

Chemical Name

20-({[(9H-fluoren-9-

yl)methoxy]carbonyl}amino)-3,

6,9,12,15,18-

hexaoxaicosanoic acid

[2]

Synonyms

Fmoc-PEG6-acetic acid,

Fmoc-amino-PEG6-

carboxymethyl

[3]

CAS Number 437655-96-4 [1]

Molecular Formula C₂₉H₃₉NO₁₀

Molecular Weight 561.62 g/mol

Appearance
Colorless to light yellow

viscous liquid

Purity Typically ≥95% (HPLC)

Solubility

Soluble in polar organic

solvents (e.g., DMF, DMSO,

NMP)

Storage and Stability
Condition Duration References

-20°C (Pure form) Up to 3 years

4°C (Pure form) Up to 2 years

-80°C (In solvent) Up to 6 months

-20°C (In solvent) Up to 1 month

Chemical Reactivity and Functional Groups
The utility of Fmoc-NH-PEG6-CH2COOH stems from its two distinct reactive moieties, which

can be addressed orthogonally.
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Fmoc-Protected Amine: The primary amine is protected by the Fmoc group, which is stable

under acidic conditions but can be readily cleaved using a mild base, typically a solution of

piperidine in an organic solvent like N,N-dimethylformamide (DMF). This deprotection

exposes the primary amine for subsequent conjugation.

Terminal Carboxylic Acid: The carboxyl group can be activated to react with primary amines,

forming a stable amide bond. Common activating agents include carbodiimides such as 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) or more efficient coupling reagents like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate).

The workflow for the sequential deprotection and coupling of Fmoc-NH-PEG6-CH2COOH is

depicted below.
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Caption: Orthogonal reactivity of Fmoc-NH-PEG6-CH2COOH.

Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Fmoc-
NH-PEG6-CH2COOH. These protocols are based on standard procedures in peptide synthesis
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and bioconjugation.

Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

Fmoc-NH-PEG6-CH2COOH

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine

Reaction vessel (e.g., round-bottom flask or solid-phase synthesis vessel)

Inert gas (Nitrogen or Argon)

Procedure:

Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8

mL of DMF.

Dissolve the Fmoc-NH-PEG6-CH2COOH in a minimal amount of DMF in the reaction

vessel. If performing on a solid support, swell the resin-bound substrate in DMF.

Add the 20% piperidine/DMF solution to the reaction vessel. A typical ratio is 10 mL of

reagent per gram of resin-bound peptide.

Agitate the mixture at room temperature. The reaction progress can be monitored by UV

spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

A standard procedure involves two treatments: first, agitate for 2-5 minutes, then drain the

solution.

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15

minutes to ensure complete deprotection.
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After the reaction is complete, thoroughly wash the product (or resin) with DMF to remove

piperidine and the cleavage byproducts.

The general workflow for Fmoc deprotection is illustrated below.

Start:
Fmoc-protected Substrate

Add 20% Piperidine
in DMF

Agitate
2-5 min Drain Solution Add fresh 20%

Piperidine in DMF
Agitate

5-15 min
Wash with DMF

(3-5 times)
End:

Deprotected Substrate

Click to download full resolution via product page

Caption: Fmoc deprotection workflow.

Protocol 2: Carboxylic Acid Activation and Amine
Coupling
This protocol describes the activation of the terminal carboxylic acid of Fmoc-NH-PEG6-
CH2COOH and its subsequent reaction with a primary amine-containing molecule (e.g., a

protein, peptide, or drug).

Materials:

Fmoc-NH-PEG6-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous

reactions

Amine-containing molecule (Substrate-NH₂)

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 for biomolecules, or an

organic solvent like DMF for other substrates)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Desalting column (if purifying a biomolecule)

Procedure:
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Equilibrate all reagents to room temperature.

Dissolve Fmoc-NH-PEG6-CH2COOH in the appropriate reaction buffer.

To activate the carboxylic acid, add EDC (typically 1.5-2 molar equivalents) and NHS

(typically 1.5-2 molar equivalents) to the solution of the linker. Allow this activation reaction to

proceed for 15-30 minutes at room temperature. This forms a more stable, amine-reactive

NHS ester.

Add the amine-containing substrate to the activated linker solution. The molar ratio will

depend on the desired degree of labeling and should be optimized for each specific

application.

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

For example, add hydroxylamine to a final concentration of 10 mM.

Purify the resulting conjugate. For biomolecules, this is typically done using a desalting

column to remove excess reagents and byproducts. For smaller molecules, purification may

involve techniques like HPLC.

The process of using this linker in the synthesis of an antibody-drug conjugate (ADC) is

conceptually outlined below.
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Caption: Conceptual workflow for ADC synthesis.
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Applications
Fmoc-NH-PEG6-CH2COOH is a versatile reagent with a broad range of applications in

scientific research and drug development.

Peptide Synthesis: It can be incorporated into peptides during solid-phase peptide synthesis

(SPPS) to introduce a hydrophilic spacer arm. This can improve the solubility of the final

peptide or provide a point of attachment for other molecules.

Antibody-Drug Conjugates (ADCs): This linker is used to conjugate highly potent cytotoxic

drugs to monoclonal antibodies. The PEG spacer enhances the pharmacokinetic properties

of the ADC, and the stable amide bond ensures the payload remains attached until it

reaches the target cell.

PROTACs: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), which are molecules designed to induce the degradation of specific

proteins.

Surface Modification: The carboxylic acid can be used to attach the linker to amine-

functionalized surfaces, while the Fmoc-protected amine can be deprotected to allow for the

subsequent immobilization of biomolecules.

Drug Delivery: It serves as a flexible, hydrophilic linker in various drug delivery systems to

improve the solubility and stability of conjugated therapeutics.

Conclusion
Fmoc-NH-PEG6-CH2COOH is a high-value chemical tool for researchers in chemistry, biology,

and pharmacology. Its well-defined structure, high purity, and orthogonal protecting groups

allow for precise control over the synthesis of complex biomolecular architectures. The

inclusion of a six-unit PEG spacer provides significant advantages in terms of solubility and

biocompatibility. The detailed protocols and conceptual diagrams provided in this guide are

intended to facilitate its effective use in a variety of research and development applications,

from fundamental bioconjugation studies to the design of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b607504?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/fmoc-nh-peg6-ch2ch2cooh.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/n-terminal-deprotection/
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/product/b607504#what-are-the-properties-of-fmoc-nh-peg6-ch2cooh
https://www.benchchem.com/product/b607504#what-are-the-properties-of-fmoc-nh-peg6-ch2cooh
https://www.benchchem.com/product/b607504#what-are-the-properties-of-fmoc-nh-peg6-ch2cooh
https://www.benchchem.com/product/b607504#what-are-the-properties-of-fmoc-nh-peg6-ch2cooh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

